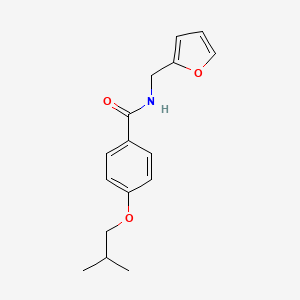![molecular formula C16H21NO3 B5820264 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5820264.png)
5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirooxindole derivative that has shown promising results in medicinal chemistry, biological research, and material science.
Scientific Research Applications
5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer, anti-inflammatory, and antiviral properties. In biological research, it has been used as a tool to study protein-protein interactions and enzyme activity. In material science, it has been studied for its optical and electronic properties.
Mechanism of Action
The mechanism of action of 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is not fully understood. However, studies have shown that this compound interacts with specific targets in cells, leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that this compound can inhibit tumor growth and reduce the severity of inflammatory diseases in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its high potency and specificity towards certain targets. This makes it a valuable tool for studying specific biological processes and identifying potential drug targets. However, one limitation of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new anticancer and anti-inflammatory drugs. Another direction is to study its interactions with specific proteins and enzymes in more detail, which could lead to the identification of new drug targets. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility in water for more efficient use in lab experiments.
Synthesis Methods
The synthesis of 5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the condensation of 3-methyl-2-oxindole with butanal in the presence of p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification and characterization using various spectroscopic techniques.
properties
IUPAC Name |
5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-5-6-12-7-8-14-13(11-12)16(19-9-10-20-16)15(18)17(14)4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARFWUVVRAXOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N(C(=O)C23OCCO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)

![4-({2-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820252.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5820257.png)
![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5820262.png)
![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)

